5-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-methylaniline is an organic compound characterized by its unique bicyclic structure, which includes a nitrogen atom in the ring. Its molecular formula is , and it has a molecular weight of approximately 188.27 g/mol. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis.
This compound belongs to the class of azabicyclic amines, specifically featuring a bicyclic structure known as 2-azabicyclo[2.2.1]heptane. It is classified under amines due to the presence of an amino group (-NH2) attached to a phenyl ring, making it relevant in various chemical and pharmaceutical applications.
The synthesis of 5-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-methylaniline can be accomplished through several synthetic routes, often involving multi-step reactions:
The molecular structure of 5-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-methylaniline features:
The canonical SMILES representation for this compound is C1CC2CC1CN2C(C)C3=CC=CC=C3N, which illustrates its complex connectivity.
5-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-methylaniline can participate in various chemical reactions:
The mechanism of action for 5-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-methylaniline primarily involves its interaction with biological targets such as enzymes or receptors:
The physical properties of 5-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-methylaniline include:
Chemical properties include:
5-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-methylaniline has several applications in scientific research:
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 14681-59-5
CAS No.: 24431-54-7
CAS No.: